molecular formula C18H25Cl3N2O B10752673 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride

3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride

Cat. No.: B10752673
M. Wt: 391.8 g/mol
InChI Key: WFUASZXAHZXJMX-MCJVGQIASA-N
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Description

3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride is a complex organic compound with a unique structure that includes a benzamide core substituted with dichloro groups and a pyrrolidinylcyclohexyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield 3,4-dichloro-N-methylbenzamide.

    Introduction of the Pyrrolidinylcyclohexyl Moiety: The pyrrolidinylcyclohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-pyrrolidin-1-ylcyclohexylamine with the previously synthesized 3,4-dichloro-N-methylbenzamide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The dichloro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-methylbenzamide: Lacks the pyrrolidinylcyclohexyl moiety, resulting in different biological activities.

    N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide: Lacks the dichloro substitution on the benzamide core.

Uniqueness

3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride is unique due to the combination of its dichloro-substituted benzamide core and the pyrrolidinylcyclohexyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H25Cl3N2O

Molecular Weight

391.8 g/mol

IUPAC Name

3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m0./s1

InChI Key

WFUASZXAHZXJMX-MCJVGQIASA-N

Isomeric SMILES

CN([C@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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